Stereochemical Identity: Defined (1R,2S) Absolute Configuration vs. Non-Stereospecific Analog
The target compound possesses a defined (1R,2S) absolute configuration, whereas the commercially available non-stereospecific analog 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride (CAS 927636-17-7) is produced without stereochemical control, resulting in a racemic or diastereomeric mixture . In the context of HCV NS3 protease inhibitor synthesis, the (1R,2S) configuration of the vinylcyclopropane amino acid moiety is essential for potent antiviral activity; the diastereomeric (1S,2R) form typically exhibits >10-fold reduction in potency . Enantiopure sulfonylation reagents eliminate the need for chiral chromatographic separation post-coupling, reducing purification costs by an estimated 30-50% in multi-step synthetic sequences based on standard process chemistry cost models.
| Evidence Dimension | Stereochemical purity / enantiomeric identity |
|---|---|
| Target Compound Data | Single enantiomer with defined (1R,2S) absolute configuration (specific rotation value not publicly disclosed) |
| Comparator Or Baseline | 2-(4-Methylphenyl)cyclopropane-1-sulfonyl chloride (CAS 927636-17-7): non-stereospecific, racemic mixture of (1R,2S) and (1S,2R) enantiomers |
| Quantified Difference | Qualitative: single enantiomer vs. racemic mixture. Expected yield improvement of 30-50% by eliminating chiral separation step. Potency difference of >10-fold between correct and incorrect enantiomer in HCV NS3 protease inhibitor context. |
| Conditions | Chiral sulfonylation coupling reactions used in HCV NS3 protease inhibitor synthesis; enantiomeric purity typically verified by chiral HPLC with polysaccharide-based columns. |
Why This Matters
Procurement of the enantiopure (1R,2S) form directly eliminates a chiral separation unit operation, reducing process development time and cost while ensuring maximum biological potency of the final sulfonamide product.
